molecular formula C5H10ClNO4 B7959252 N-Methyl-L-aspartic acid hydrochloride

N-Methyl-L-aspartic acid hydrochloride

Cat. No.: B7959252
M. Wt: 183.59 g/mol
InChI Key: DDIGOLHBZLXAIB-DFWYDOINSA-N
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Description

N-Methyl-L-aspartic acid hydrochloride (CAS 4226-18-0) is a chemically modified derivative of L-aspartic acid, where a methyl group is attached to the amino group, and the compound exists as a hydrochloride salt. It is commercially available for biochemical research, often serving as a reference standard or reagent in analytical and pharmacological studies .

Properties

IUPAC Name

(2S)-2-(methylamino)butanedioic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4.ClH/c1-6-3(5(9)10)2-4(7)8;/h3,6H,2H2,1H3,(H,7,8)(H,9,10);1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIGOLHBZLXAIB-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC(=O)O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CC(=O)O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Sequence

The synthesis of N-methylated aspartic acids generally follows three stages:

  • Amino Protection : Masking the α-amino group to prevent unwanted side reactions during methylation.

  • N-Methylation : Introducing the methyl group via reductive amination or direct alkylation.

  • Deprotection and Salt Formation : Cleaving protective groups and isolating the product as a hydrochloride salt.

In the patented synthesis of N-methyl-D-aspartic acid, esterification with methanol/thionyl chloride (yield: 95–97%) precedes methylation using paraformaldehyde/NaBH(OAc)₃ (yield: 90–94%), followed by hydrolysis and HCl-mediated salt formation (yield: 90–93%). For the L-isomer, analogous steps would require enantiomerically pure L-aspartic acid starting material.

Stepwise Methodologies from Analogous Systems

Esterification and Amino Protection

Reaction Conditions :

  • Solvent : Methanol, ethanol

  • Catalyst : Thionyl chloride (0.9–1.5 eq), HBr/acetic acid

  • Temperature : 0–10°C (initial), room temperature (post-addition)

Example Protocol (Adapted from CN114436874A) :

  • Dissolve L-aspartic acid (133.1 g, 1.0 mol) in methanol (400 mL).

  • Add thionyl chloride (178.5 g, 1.5 mol) dropwise at 0–10°C.

  • Stir 24 hr at room temperature.

  • Concentrate under reduced pressure, crystallize with ethyl acetate.
    Yield: 95–97% (methyl ester intermediate).

Reductive Amination

Reagents :

  • Methylation source: Paraformaldehyde (0.5–0.8 eq)

  • Reducing agent: Sodium triacetoxyborohydride (0.5–0.8 eq)

  • Solvent: Acetonitrile, dichloromethane

Critical Parameters :

  • pH control during reduction (maintain acidic conditions)

  • Exclusion of moisture to prevent borohydride decomposition

Scaled Example :

  • Suspend methyl L-aspartate (94 g) in acetonitrile (960 mL).

  • Add paraformaldehyde (24 g, 0.8 eq), stir 2 hr.

  • Add NaBH(OAc)₃ (169.5 g, 0.75 eq) in batches.

  • Quench with saturated NaHCO₃, isolate organic phase.
    Yield: 90–94% (N-methylated ester).

Direct Alkylation

Alternative approaches using methyl iodide or dimethyl sulfate require stringent anhydrous conditions and risk over-alkylation. No examples were found in surveyed patents, suggesting reductive amination is preferred for selectivity.

Hydrolysis and Hydrochloride Salt Formation

Hydrolysis Conditions :

  • Base : LiOH (0.7–1.2 eq), K₂CO₃

  • Solvent : Methanol/water mixtures

  • Temperature : Room temperature

Salt Formation :

  • Adjust aqueous phase to pH 4–5 with 6M HCl.

  • Crystallize overnight, filter, and dry under vacuum.
    Typical Yield: 90–93%.

Comparative Analysis of Methodologies

Table 1: Performance Metrics from Patent Examples

StepReagentsSolventTemp (°C)Yield (%)
EsterificationThionyl Chloride/MeOHMethanol0–2595–97
N-MethylationParaformaldehyde/NaBH(OAc)₃Acetonitrile2590–94
HydrolysisLiOH/H₂OMethanol2590–93

Key Observations :

  • Thionyl chloride esterification outperforms HBr-mediated methods (70–92% yields in analogous acetylations).

  • NaBH(OAc)₃ demonstrates superior chemoselectivity over Pd/C hydrogenation for N-methylation.

Enzymatic Synthesis Pathways

Methyltransferase-Mediated Methylation

Endogenous NMDA synthesis in Branchiostoma lanceolatum involves D-aspartate methyltransferase, which transfers methyl groups from S-adenosylmethionine (SAM) to D-Asp. While no L-specific methyltransferases are reported, protein engineering could theoretically enable enantioselective methylation:

L-Asp+SAMMethyltransferaseNMLA+S-Adenosylhomocysteine\text{L-Asp} + \text{SAM} \xrightarrow{\text{Methyltransferase}} \text{NMLA} + \text{S-Adenosylhomocysteine}

Advantages :

  • Single-step reaction under mild conditions (pH 7–8, 25–37°C).

  • No requirement for protective groups.

Challenges :

  • Enzyme availability and stability.

  • Low volumetric productivity compared to chemical synthesis.

Industrial-Scale Considerations

Cost Analysis of Chemical vs Enzymatic Routes

Table 2: Economic Factors

FactorChemical SynthesisEnzymatic Synthesis
Raw Material Cost$120–150/kg$250–300/kg (enzyme)
Reaction Time48–72 hr24–48 hr
Waste GenerationHigh (organic solvents)Low (aqueous buffer)
Capital InvestmentModerate (reactors)High (bioreactors)

Purity Optimization Strategies

Crystallization Techniques

  • Solvent Systems : Ethyl acetate/hexane (3:1) for ester intermediates.

  • Acidification Protocol : Gradual HCl addition to pH 4.5 minimizes racemization.

  • Recrystallization : Acetic acid/water (1:5) for final hydrochloride salt .

Scientific Research Applications

Neuropharmacological Applications

NMA is primarily recognized for its role in neuropharmacology, where it acts as a potent NMDA receptor agonist, mimicking the action of glutamate. The NMDA receptor is crucial for synaptic plasticity, memory formation, and learning processes.

Behavioral Neuroscience Research

NMA is utilized in animal studies to induce excitotoxic lesions in specific brain regions to investigate behavioral changes. This application aids in understanding various neurological disorders and the underlying mechanisms of neurodegeneration .

Endocrinological Applications

NMA has demonstrated significant effects on hormone release, particularly luteinizing hormone (LH) and gonadotropin-releasing hormone (GnRH).

Hormonal Regulation Studies

  • LH Release : Studies have shown that intravenous administration of NMA stimulates LH release in various animal models, including prepubertal male monkeys and ewes . This response is critical for understanding reproductive endocrinology.
  • GnRH Secretion : NMA influences GnRH secretion from the hypothalamus, which plays a vital role in regulating the reproductive axis .

Case Studies

A notable case involved a 17-year-old male who developed anti-NMDA receptor autoimmune encephalitis following COVID-19 infection. The presence of antibodies against NMDA receptors was confirmed through cerebrospinal fluid analysis, leading to targeted immunomodulatory therapy that resulted in significant recovery .

Clinical Implications

The applications of NMA extend into clinical research, particularly concerning mental health disorders and neurodegenerative diseases.

Treatment Modalities

  • Psychiatric Disorders : Due to its action on NMDA receptors, NMA may hold therapeutic potential for conditions like schizophrenia and depression, where NMDA receptor dysregulation is implicated.
  • Neurodegeneration : Research indicates that modulating NMDA receptor activity could provide insights into treatments for Alzheimer's disease and other neurodegenerative disorders .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Studies
NeuropharmacologyAgonist at NMDA receptors; induces excitotoxic lesionsStudies demonstrate behavioral changes post-lesioning
EndocrinologyStimulates LH and GnRH releaseSignificant LH release observed in animal models
Clinical ResearchPotential treatment for psychiatric disorders and neurodegenerationCase study on autoimmune encephalitis post-COVID-19

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences and similarities between N-Methyl-L-aspartic acid hydrochloride and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Key Applications
This compound 4226-18-0 C₅H₁₀ClNO₄ 183.59 (inferred) Not reported Biochemical research, reference standard
DL-Aspartic acid 4-methyl ester hydrochloride Not specified* C₅H₁₀ClNO₄ 183.59 196–200 Custom synthesis, analytical standards
N-Acetyl-L-aspartic acid 997-55-7 C₆H₉NO₅ 175.14 ~165 Brain metabolism studies, ¹H-NMR spectroscopy

*Note: DL-Aspartic acid 4-methyl ester hydrochloride is referenced as "ASM1717" in but lacks a CAS number in the provided data.

Key Differences

  • Structural Modifications: this compound features a methylated amino group and a hydrochloride salt. DL-Aspartic acid 4-methyl ester hydrochloride includes a methyl ester at the β-carboxyl group, distinguishing it functionally (esterification alters solubility and reactivity). N-Acetyl-L-aspartic acid replaces the amino group’s hydrogen with an acetyl group, enhancing its role as a brain metabolite and spectroscopic marker .
  • DL-Aspartic acid 4-methyl ester hydrochloride: Primarily utilized in custom synthetic workflows due to its esterified carboxyl group . N-Acetyl-L-aspartic acid: Critical in neurochemical research, particularly in magnetic resonance spectroscopy (MRS) to assess neuronal health and metabolism .

Research Findings

  • This compound was identified in Oxytropis ochrocephala alongside alkaloids like thempsinine and 13-hydroxysparteine, suggesting its natural occurrence in plant systems .
  • N-Acetyl-L-aspartic acid has been extensively studied in brain disorders; reduced levels correlate with conditions like Canavan disease and multiple sclerosis .
  • DL-Aspartic acid 4-methyl ester hydrochloride ’s high melting point (196–200°C) indicates stability under thermal stress, making it suitable for high-temperature synthetic processes .

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